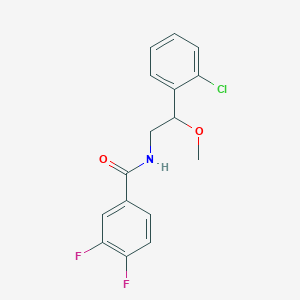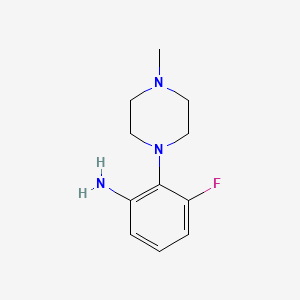![molecular formula C14H18N2O2 B2895183 N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2192395-37-0](/img/structure/B2895183.png)
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a derivative of propenamide and contains a morpholine ring, which makes it a unique and interesting compound to study.
作用机制
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents HDACs from removing acetyl groups from histone proteins, which leads to an increase in histone acetylation. The increased acetylation of histones alters the structure of chromatin and can result in changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to be a selective inhibitor of HDAC1 and HDAC2, which are enzymes that are frequently overexpressed in cancer cells. However, this compound has also been shown to have off-target effects, which can limit its usefulness in some experiments. In addition, this compound has poor solubility in water, which can make it difficult to use in some assays.
未来方向
There are several potential future directions for research on N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on non-cancer cells and tissues. Finally, the combination of this compound with other compounds, such as chemotherapy drugs, may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, this compound is a unique and interesting compound that has potential applications in scientific research. Its ability to inhibit HDAC activity makes it a valuable tool for studying gene expression and cellular processes. While there are limitations to its use, this compound has shown promise as a tool compound for cancer research and other areas of study. Further research is needed to fully understand the potential of this compound and its derivatives.
合成方法
The synthesis of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide involves the reaction of 2-(morpholin-4-ylmethyl)phenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction results in the formation of this compound as a yellow solid with a melting point of 85-87°C. The purity of this compound can be confirmed by NMR spectroscopy and mass spectrometry.
科学研究应用
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.
属性
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLNCXOFQMUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)

![7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2895108.png)
methanone](/img/structure/B2895112.png)


![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)


